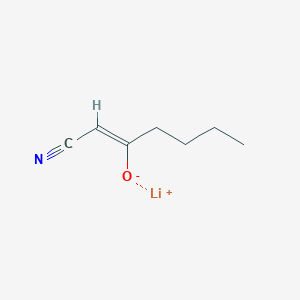

Lithium(1+) ion (1Z)-1-cyanohex-1-en-2-olate

Description

Lithium(1+) ion (1Z)-1-cyanohex-1-en-2-olate is an organolithium compound characterized by a conjugated cyano-enolate system. Its molecular formula is C₇H₈LiNO, with a molecular weight of 272.31 g/mol and a reported purity of 95% . The compound is cataloged under CAS number 2126190-22-3 and is supplied by at least two vendors, as noted in chemical databases . The (1Z) configuration indicates a specific stereochemical arrangement, likely influencing its reactivity and coordination behavior.

Properties

IUPAC Name |

lithium;(Z)-1-cyanohex-1-en-2-olate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO.Li/c1-2-3-4-7(9)5-6-8;/h5,9H,2-4H2,1H3;/q;+1/p-1/b7-5-; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJMXGOLYNGZEL-YJOCEBFMSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCCCC(=CC#N)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].CCCC/C(=C/C#N)/[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10LiNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion (1Z)-1-cyanohex-1-en-2-olate typically involves the reaction of lithium metal with 1-cyanohex-1-en-2-ol in an inert atmosphere. The reaction is carried out in a suitable solvent such as tetrahydrofuran (THF) under anhydrous conditions to prevent hydrolysis of the lithium reagent. The reaction proceeds as follows:

Li+C6H9NO→LiC6H8NO+H2

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters such as temperature and pressure is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion (1Z)-1-cyanohex-1-en-2-olate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form lithium alkoxides.

Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include lithium oxides, lithium alkoxides, and substituted cyanohexenolates, depending on the reaction conditions and reagents used.

Scientific Research Applications

Lithium(1+) ion (1Z)-1-cyanohex-1-en-2-olate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Biology: The compound is studied for its potential role in biological systems, particularly in the modulation of enzyme activity.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of neurological disorders.

Industry: It is used in the development of advanced materials, including lithium-ion batteries and other energy storage devices.

Mechanism of Action

The mechanism of action of Lithium(1+) ion (1Z)-1-cyanohex-1-en-2-olate involves its interaction with molecular targets such as enzymes and receptors. The lithium ion can modulate the activity of enzymes by binding to active sites or altering the conformation of the enzyme. The cyanohexenolate ligand can participate in electron transfer reactions, influencing redox pathways and cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Lithium Salts

Lithium(1+) Ion [1,2,4]Triazolo[1,5-a]Pyridine-2-Carboxylate

This compound (CAS: 257.19) shares the lithium cation but differs in the anion: a triazolo-pyridine carboxylate instead of a cyano-enolate. Key differences include:

- Molecular Weight : 257.19 g/mol (vs. 272.31 g/mol for the target compound) .

- Functional Groups: The carboxylate group in the triazolo derivative enables hydrogen bonding and coordination versatility, whereas the cyano-enolate in the target compound may exhibit stronger electron-withdrawing effects .

- Applications: Triazolo-pyridine carboxylates are often explored in medicinal chemistry (e.g., kinase inhibitors), while cyano-enolates are typically used in organic synthesis as nucleophiles or ligands .

1,2-Dimethyl-5-(Tetramethyl-1,3,2-Dioxaborolan-2-EN)

Unlike the target compound, it lacks a lithium cation and features a dioxaborolane ring, which is pivotal in Suzuki-Miyaura cross-coupling reactions. Such structural contrasts underscore the unique role of lithium-cyano-enolates in facilitating C–C bond formation .

Lithium Cobalt-Based Complex Oxides

A distinct class of lithium compounds, such as LiₓCo₁-y-zMnₓAᵧO₂ (CAS-related, from ), demonstrates the breadth of lithium’s applications. These oxides are used in battery cathodes due to their O3-phase stability, contrasting sharply with the organic, solution-phase reactivity of the target cyano-enolate .

Data Table: Key Properties of Lithium(1+) Ion (1Z)-1-Cyanohex-1-en-2-olate and Analogues

Research Findings and Implications

- Reactivity: The cyano group in the target compound likely enhances electrophilicity at the α-carbon, making it a potent nucleophile in alkylation or aldol reactions. This contrasts with carboxylate-based lithium salts, which prioritize acid-base reactivity .

- Stability: Lithium enolates generally require low-temperature storage, while lithium carboxylates (e.g., the triazolo derivative) are more stable at ambient conditions due to resonance stabilization .

- Industrial Use : The target compound’s suppliers (Enamine Ltd. and others) position it as a specialty chemical for niche synthetic applications, whereas lithium cobalt oxides dominate the energy storage sector .

Biological Activity

Lithium(1+) ion (1Z)-1-cyanohex-1-en-2-olate is a compound that has garnered interest in various fields due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₀LiNO

- Molecular Weight : 151.11 g/mol

- CAS Number : 132327497

The compound features a lithium ion bonded to a cyanohexenolate moiety, which contributes to its reactivity and interaction with biological systems.

Lithium ions are known for their role in psychiatric treatments, particularly in the management of bipolar disorder. The mechanism of action involves:

- Inhibition of Inositol Monophosphatase : Lithium inhibits this enzyme, leading to decreased inositol levels, which is crucial for phosphoinositide signaling pathways.

- Modulation of Neurotransmitter Release : It influences the release and reuptake of neurotransmitters such as serotonin and norepinephrine, which may contribute to its mood-stabilizing effects .

Antioxidant Properties

Research indicates that lithium compounds can exhibit antioxidant activity. This is significant as oxidative stress is implicated in various neurodegenerative diseases. This compound may help mitigate oxidative damage by scavenging free radicals.

Neuroprotective Effects

Studies have shown that lithium can protect neurons from apoptosis induced by various stressors. For instance, it has been found to enhance the expression of brain-derived neurotrophic factor (BDNF), which supports neuronal survival and growth .

Case Studies

- Neurodegeneration Models : In animal models of Alzheimer's disease, lithium treatment has been associated with reduced amyloid plaque formation and improved cognitive function. This suggests that lithium may have therapeutic potential in neurodegenerative conditions.

- Bipolar Disorder : Clinical studies have demonstrated that lithium salts are effective in reducing the frequency and severity of mood episodes in patients with bipolar disorder. The specific effects of this compound in this context require further investigation but may parallel those observed with other lithium compounds .

Pharmacokinetics

The pharmacokinetics of lithium compounds typically involve:

- Absorption : Rapidly absorbed from the gastrointestinal tract.

- Distribution : Widely distributed throughout body tissues; crosses the blood-brain barrier.

- Metabolism : Minimal metabolism; primarily excreted unchanged by the kidneys.

These properties are critical for understanding the bioavailability and therapeutic efficacy of this compound.

Comparative Analysis

| Property | This compound | Other Lithium Compounds |

|---|---|---|

| Molecular Weight | 151.11 g/mol | Varies |

| Biological Activity | Antioxidant, Neuroprotective | Mood Stabilization |

| Mechanism of Action | Inhibits inositol monophosphatase | Various neurotransmitter effects |

| Clinical Applications | Potential neuroprotection | Bipolar disorder treatment |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.